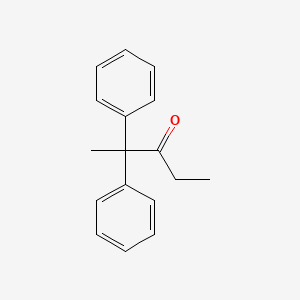

2,2-Diphenylpentan-3-one

Description

Contextualization within Ketone Chemistry and Diphenyl Systems

2,2-Diphenylpentan-3-one belongs to the broad class of organic compounds known as ketones, which are characterized by a carbonyl group (a carbon-oxygen double bond) flanked by two carbon atoms. The reactivity of ketones is largely dictated by the polarity of the carbonyl group, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This inherent reactivity allows ketones to participate in a wide array of chemical transformations, making them versatile intermediates in organic synthesis. Common reactions of ketones include nucleophilic additions, aldol (B89426) condensations, and reductions to form alcohols.

The presence of two phenyl groups on the carbon atom adjacent to the carbonyl group (the α-carbon) significantly influences the properties of this compound. These bulky phenyl groups create considerable steric hindrance around the carbonyl and α-carbon, which can be expected to modulate its reactivity compared to simpler aliphatic ketones. Furthermore, the electronic effects of the phenyl rings, which can act as electron-withdrawing or -donating groups depending on the reaction conditions, will also play a crucial role. The study of α,α-diaryl ketones is an active area of research, with a focus on developing synthetic methods that can efficiently construct these sterically congested molecules.

Significance of Stereochemistry in Diastereomeric Ketone Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of chemical research, particularly in the fields of medicinal chemistry and materials science. While this compound itself is an achiral molecule and does not have any stereocenters, the introduction of a substituent on one of the phenyl rings or on the pentanoyl chain would result in the formation of a chiral center.

For instance, if a hydroxyl group were to be introduced at the para position of one of the phenyl rings, the α-carbon would become a stereocenter, leading to the existence of two enantiomers. If a second stereocenter were introduced elsewhere in the molecule, for example, by reducing the carbonyl group to a hydroxyl group, a pair of diastereomers would be formed for each enantiomer of the monosubstituted precursor.

Diastereomers are stereoisomers that are not mirror images of each other and, as a result, they can have different physical and chemical properties. acs.orgepa.gov This has profound implications in various applications. In the pharmaceutical industry, for example, it is common for one diastereomer of a drug to be therapeutically active while the other may be inactive or even toxic. acs.org Therefore, the ability to selectively synthesize a single, desired diastereomer is of paramount importance. The field of asymmetric synthesis is dedicated to developing methods for the stereocontrolled synthesis of chiral molecules, including diastereomeric ketones. thieme-connect.comresearchgate.net Techniques such as diastereoselective nucleophilic additions to ketones are employed to control the formation of new stereocenters with a high degree of precision. acs.org

Research Trajectories and Future Directions

While there is no dedicated body of research on this compound, its structure suggests several potential avenues for future investigation. The presence of the sterically hindered α,α-diaryl ketone motif makes it an interesting target for the development of novel synthetic methodologies. Advances in transition-metal-catalyzed cross-coupling reactions and C-H activation could provide efficient routes to this and related structures. scripps.edusciencedaily.com

The potential biological activity of derivatives of this compound is another area ripe for exploration. Many compounds containing diaryl ketone frameworks exhibit a range of pharmacological properties. Future research could focus on the synthesis of a library of derivatives and their screening for various biological targets.

Furthermore, the photophysical properties of diaryl ketones are well-documented, with applications in photochemistry and materials science. The specific substitution pattern of this compound could lead to unique photophysical behaviors, making it a candidate for investigation in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer. The development of greener and more efficient synthetic methods for ketones continues to be a major focus in chemical research, and the exploration of compounds like this compound could contribute to this ongoing effort. scripps.edu

Properties

CAS No. |

34885-24-0 |

|---|---|

Molecular Formula |

C17H18O |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

2,2-diphenylpentan-3-one |

InChI |

InChI=1S/C17H18O/c1-3-16(18)17(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |

InChI Key |

AATZONKSDABUEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Alkylation-Based Approaches

Alkylation reactions represent a direct and powerful method for forming carbon-carbon bonds. For the target molecule, this strategy typically involves the generation of a nucleophilic carbanion at the α-position to the phenyl groups, which then reacts with an appropriate electrophile.

A logical precursor for the synthesis of 2,2-Diphenylpentan-3-one is 1,1-diphenyl-2-propanone. This approach involves the deprotonation of the carbon atom bearing the two phenyl groups to form a resonance-stabilized enolate, followed by alkylation.

The key steps in this process are:

Enolate Formation: A strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), is used to abstract the acidic α-hydrogen from 1,1-diphenyl-2-propanone. The resulting enolate is stabilized by the delocalization of the negative charge over the two phenyl rings and the carbonyl group.

Alkylation: The enolate then acts as a nucleophile, attacking an ethylating agent like ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) in an Sₙ2 reaction to form the desired this compound.

The alkylation of carbanions derived from the related 1,1-diphenylpropene system has been studied, showing a preference for α-alkylation, which supports the feasibility of this synthetic route. The principle of least motion suggests that the reaction pathway that requires the minimum change in atomic positions and electronic configuration is favored, which in this case is the formation of the α-alkylated product.

Diphenylacetonitrile (B117805) is a versatile starting material for the synthesis of compounds containing the diphenylmethyl moiety. Its α-proton is acidic and can be readily removed by a base to form a potent nucleophile. While often used for creating cyclic systems like 2,2-diphenyl-cyclopentanone, the underlying strategy can be adapted for acyclic ketones.

A plausible, albeit multi-step, strategy analogous to those using diphenylacetonitrile could involve:

Alkylation of Diphenylacetonitrile: Reaction of the diphenylacetonitrile anion with an ethylating agent to form 2,2-diphenylbutanenitrile.

Further Functionalization: Introduction of a methyl group at the adjacent position, which can be challenging and may require indirect methods.

Nitrile Hydrolysis and Ketone Formation: Conversion of the nitrile group into a ketone. This often involves hydrolysis to a carboxylic acid, followed by reaction with an organometallic reagent (e.g., methyllithium) or other established methods for ketone synthesis from nitriles.

Various methods for synthesizing diphenylacetonitrile itself have been developed, including the reaction of benzaldehyde (B42025) cyanohydrin with benzene (B151609) in the presence of a catalyst like aluminum chloride or boron trifluoride. A method using mandelonitrile (B1675950) and concentrated sulfuric acid has also been reported as a way to avoid lachrymatory intermediates.

Condensation Reactions

Condensation reactions, which form carbon-carbon bonds by joining two smaller molecules, often with the elimination of a small molecule like water, provide alternative pathways to α,α-disubstituted ketones.

The Aldol (B89426) condensation is a fundamental reaction in organic synthesis that forms a β-hydroxy ketone or aldehyde, which can then dehydrate to an α,β-unsaturated carbonyl compound. A crossed or mixed aldol reaction, in principle, could construct the backbone of this compound. For instance, a hypothetical Claisen-Schmidt condensation could involve the reaction of a non-enolizable ketone like benzophenone (B1666685) with the

Green Chemistry Approaches in Synthesis

Microbial Transformation Techniques

Microorganisms, particularly species of yeast and fungi like Aspergillus and Rhodotorula, contain oxidoreductase enzymes capable of reducing prochiral ketones to chiral alcohols with high enantioselectivity. researchgate.netnih.gov For instance, the reduction of various aromatic ketones has been successfully demonstrated. nih.gov In a hypothetical microbial process for a precursor to this compound, a microorganism could be selected to stereoselectively reduce a diketone or a functionalized ketone precursor, which could then be chemically converted to the target molecule.

The key parameters influencing such a biotransformation would be the choice of microbial strain, substrate concentration, pH, and temperature. saspublishers.com While direct synthesis from a simple precursor via microbial transformation is unlikely, this methodology could be invaluable for creating chiral building blocks for more complex analogs of this compound.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical redox reactions by using electrons as traceless reagents. ibm.comrsc.orgorganic-chemistry.orgacs.org The electrochemical reduction of diaryl ketones has been reported, suggesting a potential pathway for synthesizing derivatives of this compound. ibm.comrsc.orgorganic-chemistry.orgacs.org

A plausible electrochemical approach for a precursor to this compound could involve the reductive coupling of a suitable diphenylmethyl halide with a propionyl equivalent at the cathode. Alternatively, the electrochemical reduction of a precursor diketone could be employed. The mechanism would likely involve the formation of radical anions or dianions as key intermediates. ibm.com

The efficiency and selectivity of electrochemical synthesis are highly dependent on the electrode material, solvent, supporting electrolyte, and applied potential. While specific protocols for this compound are not documented, the general methodology for ketone reduction provides a solid foundation for developing such a process. organic-chemistry.org

Catalytic Systems (e.g., TiO₂ Nanocatalysis, Ir-Catalyzed Methylation)

Modern catalytic systems provide powerful tools for C-C bond formation and functional group manipulation.

TiO₂ Nanocatalysis: Titanium dioxide (TiO₂) is a well-known photocatalyst that can be used in various organic transformations. sci-hub.searcjournals.orgmiami.edu While direct synthesis of this compound using TiO₂ catalysis is not reported, photocatalytic alkylation of ketones with alcohols has been demonstrated using oxidized titanium nitride, which contains TiO₂. sci-hub.se A hypothetical route could involve the photocatalytic coupling of diphenylmethane (B89790) with a propionyl synthon on a TiO₂ surface under UV irradiation. The mechanism would likely involve the generation of radical species on the catalyst surface. The efficiency of such a process would depend on the specific form of TiO₂, the light source, and the reaction conditions. sci-hub.searcjournals.orgmiami.edu

Ir-Catalyzed Methylation: Iridium complexes have emerged as highly effective catalysts for C-H activation and alkylation reactions. acs.orgacs.orgacs.orgnih.govnih.gov The direct α-arylation of ketones using iridium catalysts and diaryliodonium salts has been established. acs.org A potential strategy for synthesizing this compound could involve the iridium-catalyzed reaction of a suitable pentanone derivative with a diphenylating agent.

A more direct, albeit hypothetical, application would be the Ir-catalyzed methylation of a 1,1-diphenyl-2-propanone precursor. The catalytic cycle would likely involve the formation of an iridium enolate intermediate, followed by reaction with a methylating agent. The choice of ligand on the iridium center is crucial for achieving high catalytic activity and selectivity. acs.org

Comparative Analysis of Synthetic Routes: Stereoselectivity, Regioselectivity, and Efficiency

Stereoselectivity: For the synthesis of the achiral target molecule, this compound, stereoselectivity is not a primary concern. However, if chiral analogs were desired, microbial and some catalytic methods would offer significant advantages. Microbial reduction of a prochiral precursor ketone could yield a chiral alcohol with high enantiomeric excess. nih.govwikipedia.org Similarly, asymmetric catalytic methods, while not specifically reported for this molecule, have the potential for high enantioselectivity in the synthesis of chiral α,α-diaryl ketones. nih.govresearchgate.netresearchgate.netnih.govacs.org Traditional methods like Friedel-Crafts alkylation of benzene with a chiral acyl halide would likely lead to a racemic product.

Regioselectivity: Regioselectivity is a critical factor, particularly in alkylation reactions of unsymmetrical ketones. A classic approach to synthesizing this compound might involve the alkylation of diphenylacetone with an ethyl halide. acs.orgacs.org This reaction, proceeding via an enolate intermediate, could potentially lead to O-alkylation as a side reaction. The regioselectivity of the Friedel-Crafts acylation of benzene with 2,2-diphenylpropanoyl chloride would be high, but the synthesis of the acid chloride itself could be challenging.

Modern catalytic methods could offer superior regioselectivity. For instance, directed C-H activation using an iridium catalyst could precisely functionalize a specific position on a precursor molecule. acs.orgnih.gov

Electrochemical and microbial methods, in principle, offer higher efficiency and are more environmentally benign. researchgate.netorganic-chemistry.org Electrochemical synthesis avoids the use of chemical redox agents, and microbial transformations can operate under mild conditions with high product specificity. nih.govibm.com Catalytic methods, particularly those with high turnover numbers, can be highly efficient in terms of catalyst loading. sci-hub.seacs.org However, the development and optimization of these modern methods for a specific target like this compound would require significant research effort.

Below is a comparative table summarizing the potential of each synthetic approach:

| Synthetic Method | Stereoselectivity | Regioselectivity | Potential Efficiency |

| Microbial Transformation | Potentially high for chiral analogs | High (enzyme-controlled) | Potentially high, but requires screening and optimization |

| Electrochemical Synthesis | Generally low unless chiral mediators are used | Can be controlled by reaction parameters | Potentially high, green, but may require specialized equipment |

| TiO₂ Nanocatalysis | Low for the target molecule | Potentially moderate, depends on substrate adsorption | Moderate, requires UV source, catalyst stability can be an issue |

| Ir-Catalyzed Methylation | Potentially high with chiral ligands | High due to directed C-H activation | Potentially high, but catalyst cost can be a factor |

| Traditional (e.g., Friedel-Crafts, Enolate Alkylation) | Low | Moderate to high, but side reactions are possible | Generally lower, can generate significant waste |

Chemical Reactivity and Mechanistic Studies

Nucleophilic Attack on the Carbonyl Center

The carbonyl group (C=O) is inherently polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site for nucleophilic attack. acs.org In a typical nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ucla.edu

However, in the case of 2,2-Diphenylpentan-3-one, the rate and feasibility of such attacks are severely diminished due to steric hindrance. The two bulky phenyl groups on one α-carbon and the ethyl group on the other effectively shield the carbonyl carbon. researchgate.net This steric congestion impedes the approach of nucleophiles, making direct addition to the carbonyl center a challenging process compared to less substituted ketones. youtube.comnih.gov The consequence is a reduced reactivity towards common nucleophiles like Grignard reagents or organolithium compounds, often requiring more forcing conditions for a reaction to occur.

Table 1: Factors Influencing Nucleophilic Attack on this compound

| Factor | Description | Impact on Reactivity |

| Steric Hindrance | The presence of two phenyl groups and one ethyl group near the carbonyl carbon. | Significantly decreases the rate of nucleophilic attack by physically blocking the electrophilic center. |

| Electronic Effects | The carbonyl group is activated by the electron-withdrawing nature of the oxygen atom. | This inherent electrophilicity is counteracted by the steric shielding. |

| Nucleophile Size | Bulky nucleophiles will experience greater difficulty in approaching the carbonyl carbon. | Smaller nucleophiles may have a slightly higher success rate, but the reaction remains generally slow. |

Alpha-Carbon Reactivity and Enolate Chemistry

While the carbonyl carbon is sterically hindered, the α-carbons offer alternative sites for reactivity through the formation of an enolate intermediate. Enolates are powerful nucleophiles formed by the deprotonation of an α-hydrogen. utexas.edu For this compound, only the α-carbon of the ethyl group bears protons that can be removed to form an enolate, as the other α-carbon is quaternary. This structural feature eliminates ambiguity in enolate formation, as only one regioisomer is possible.

The selective formation of the enolate of this compound is a key step for its functionalization. A common and effective strategy involves the use of a strong, non-nucleophilic, and sterically hindered base, such as Lithium diisopropylamide (LDA). nih.gov These bases can efficiently deprotonate the α-carbon without adding to the sterically hindered carbonyl group. libretexts.org

Once the enolate is formed, it can react with various electrophiles in SN2-type reactions. rsc.org A prime example is α-methylation, where the enolate is treated with an electrophilic methyl source, such as methyl iodide (CH₃I).

Reaction Scheme for α-Methylation:

Enolate Formation: this compound is treated with LDA in an aprotic solvent like THF at low temperatures (e.g., -78 °C) to quantitatively form the lithium enolate.

Alkylation: Methyl iodide is added to the solution, and the nucleophilic α-carbon of the enolate attacks the methyl group, displacing the iodide to form 2,2-Diphenyl-4-methylpentan-3-one.

This strategy allows for the controlled formation of a new carbon-carbon bond at the α-position.

Several side reactions can complicate enolate chemistry, but the structure of this compound and specific reaction conditions help to mitigate these issues.

Self-Condensation: The aldol (B89426) condensation is a common side reaction where an enolate attacks the carbonyl group of another unreacted ketone molecule. scispace.comresearchgate.net For this compound, the significant steric hindrance around the carbonyl group strongly disfavors this reaction pathway. The enolate, once formed, finds it difficult to attack the congested carbonyl of another molecule. Furthermore, using a strong base like LDA to achieve complete and rapid conversion of the ketone to its enolate minimizes the concentration of the electrophilic ketone, thus preventing self-condensation. scispace.com

Enolate Scrambling: In unsymmetrical ketones with multiple enolizable positions, enolate scrambling can occur, leading to a mixture of products. wikipedia.org Since this compound has only one enolizable position, the formation of regioisomeric enolates is not a concern.

Elimination Side Reactions: When alkyl halides are used as electrophiles, the enolate can act as a base, leading to E2 elimination reactions, particularly with secondary or tertiary halides. rsc.org To manage this, primary alkyl halides (like methyl iodide) are the preferred electrophiles for alkylation reactions.

Table 2: Strategies to Control Side Reactions in Enolate Chemistry of this compound

| Side Reaction | Mitigation Strategy | Rationale |

| Self-Condensation | High steric hindrance of the ketone; Use of a strong base (e.g., LDA) for quantitative enolate formation. | The bulky groups block the carbonyl from attack, and rapid, complete enolate formation removes the electrophile from the reaction mixture. scispace.com |

| Enolate Scrambling | N/A | The molecule has only one enolizable α-carbon, so only one enolate regioisomer can be formed. |

| Elimination | Use of primary alkyl halides as electrophiles. | Primary halides are less prone to E2 elimination reactions compared to secondary or tertiary halides. rsc.org |

Photochemical Transformations

Ketones like this compound can undergo significant transformations upon absorption of ultraviolet light. The primary photochemical process for such compounds is often the Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl carbon and an α-carbon (α-cleavage). libretexts.orgnih.gov

For this compound, α-cleavage can occur on either side of the carbonyl group. Cleavage of the bond to the diphenylmethyl group is favored due to the formation of the highly resonance-stabilized diphenylmethyl radical. This process generates a geminate radical pair, consisting of a diphenylmethyl radical and a propionyl radical, held in close proximity within a solvent cage.

The fate of the initially formed radical pair is determined by a competition between several reaction pathways:

Intramolecular Reactions:

Recombination: The radical pair can recombine to reform the starting ketone. nih.gov

Decarbonylation: The propionyl radical can lose a molecule of carbon monoxide (CO) to form an ethyl radical. The newly formed diphenylmethyl and ethyl radicals can then combine to form 1,1-diphenylpropane.

Disproportionation: Hydrogen atom transfer between the radicals can occur, leading to the formation of diphenylmethane (B89790) and propionaldehyde.

Intermolecular Reactions: If the radicals escape the initial solvent cage, they can react with other molecules in the solution. For instance, they can abstract hydrogen atoms from solvent molecules or be trapped by radical scavengers. The photochemistry of the related 2,4-diphenylpentan-3-one has been studied extensively, showing that the behavior of the radical pairs is highly dependent on the reaction medium, such as micelles or porous silica, which can influence the lifetime and reaction pathways of the radicals. acs.org

The photolysis of this compound serves as an efficient method for generating diphenylmethyl radical pairs. The initial photochemical event excites the ketone to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov α-Cleavage typically occurs from this triplet state.

The resulting triplet radical pair must undergo a spin inversion to a singlet state before recombination or combination products can be formed. The reactivity of these radical pairs has been investigated using techniques like laser flash photolysis. Studies on similar tetraarylacetones have shown that the resulting diarylmethyl radical pairs have characteristic absorption spectra and their decay kinetics can be monitored. The lifetime and reactivity of these radicals are influenced by factors such as the solvent cage effect, temperature, and the presence of external magnetic fields. acs.org In organized media like zeolites, the persistence of such radicals can be significantly enhanced, allowing for detailed spectroscopic study.

Influence of Microenvironments (e.g., Micelles, Porous Media, "Super-Cage" Environments)

The photochemical behavior of ketones can be significantly altered when the reactions are carried out in constrained or organized media. These "super-cage" environments, such as micelles or the channels of porous materials like zeolites and porous glass, can impose restrictions on molecular motion, thereby influencing reaction pathways and product distributions.

For instance, studies on the photochemistry of the structurally related 2,4-diphenylpentan-3-one (DPP) within cation-exchanged X and Y faujasites (a type of zeolite) have demonstrated notable effects on the reaction's diastereoselectivity. The zeolite framework acts as a "super-cage," influencing the conformational freedom of the radical pair intermediates formed upon photolysis. Compared to reactions in other constrained media like micelles or porous glass, zeolites showed a substantial increase in diastereomerization relative to decarbonylation. researchgate.net

The nature of the cation within the zeolite also plays a crucial role. For example, LiY and NaY zeolites exhibit greater diastereoselectivity for the formation of specific isomers of the resulting diphenylbutane product compared to LiX and NaX zeolites. researchgate.net This highlights the sensitivity of the photoreaction to the specific properties of the microenvironment. Confined reaction environments, such as those provided by porous crystalline hosts, can drive photoaddition reactions in a highly selective manner, often yielding specific stereoisomers that are not favored in solution. researchgate.net

These findings suggest that the photoreactions of this compound would similarly be influenced by such microenvironments. The confinement could affect the mobility and lifetime of radical intermediates, potentially altering the efficiency of processes like α-cleavage and subsequent recombination or disproportionation pathways. The table below summarizes the types of microenvironments and their general effects on related ketone photoreactions.

| Microenvironment | General Effect on Photoreaction | Specific Observation for Related Ketones |

| Micelles | Provides a hydrophobic core that can solubilize nonpolar reactants and influence the lifetime and interaction of radical intermediates. | Often used as a baseline "super-cage" for comparison with more rigid structures like zeolites. researchgate.net |

| Porous Glass | Offers a rigid, tortuous network of pores that restricts translational and rotational freedom of molecules. | Shows less pronounced selectivity effects compared to zeolites in some ketone photoreactions. researchgate.net |

| Zeolites (Faujasites) | Feature well-defined crystalline cages and channels ("super-cages") that can control the conformation of entrapped molecules and reaction intermediates. | Significantly enhances diastereomerization over decarbonylation for 2,4-diphenylpentan-3-one. researchgate.net |

| Porous Metal-Organic Frameworks | Crystalline materials with tunable pore sizes and chemical functionality that can direct the orientation of guest molecules. | Can lead to highly diastereoselective [2+2] photoaddition reactions. researchgate.net |

Magnetic Field Effects on Photoreactions

Photochemical reactions that proceed through radical pair intermediates can be sensitive to the presence of an external magnetic field. This phenomenon, known as the Magnetic Field Effect (MFE), arises from the influence of the magnetic field on the intersystem crossing (ISC) between the singlet and triplet states of the radical pair.

The photolysis of ketones like this compound typically involves the formation of a radical pair. The efficiency of geminate recombination (re-formation of the starting material) versus escape of the radicals from the "cage" to form other products can be altered by a magnetic field. researchgate.net The magnetic field can affect the rate of singlet-triplet transitions, which in turn influences the lifetime of the radical pair and the distribution of final products. rsc.orguni-konstanz.de

Studies on various radical pair reactions have shown that the magnitude of the MFE depends on factors such as the magnetic field strength, solvent viscosity, and the presence of hyperfine interactions within the radicals. researchgate.netrsc.org For instance, in the photoreduction of certain dyes, a magnetic field was found to increase the yield of escaped radicals, with the effect being most pronounced in solvents of moderate viscosity. researchgate.net The parameter B1/2, which is the magnetic field strength at which the effect is half of its maximum, is often used to characterize MFEs and provides insight into the spin dynamics of the radical pair. rsc.org While specific studies on this compound are not detailed in the provided sources, the general principles suggest that its photochemistry would be susceptible to magnetic field effects, particularly influencing the competition between cage recombination products and escape products.

Elimination Reactions and Stereochemical Control

Elimination reactions, such as the removal of a molecule of H-X from an alkyl halide, are fundamental transformations in organic synthesis for the formation of alkenes. libretexts.org These reactions, often competing with nucleophilic substitution, can proceed through different mechanisms, primarily E1 (unimolecular) and E2 (bimolecular). askthenerd.comlibretexts.org The mechanism is influenced by the substrate structure, the strength of the base, and the reaction conditions.

For a substrate derived from this compound (e.g., after reduction of the ketone and conversion of the alcohol to a leaving group), an elimination reaction would involve the removal of a proton from a carbon adjacent to the carbon bearing the leaving group. The regioselectivity of such a reaction is often governed by Zaitsev's rule , which predicts that the major product will be the more stable, more highly substituted alkene. libretexts.orglibretexts.orgmasterorganicchemistry.com

Stereochemical control is a critical aspect of elimination reactions, particularly the E2 mechanism. The E2 reaction requires a specific spatial arrangement of the departing proton and the leaving group, known as an anti-periplanar conformation. askthenerd.com This stereochemical requirement means that the structure of the starting material can dictate the stereochemistry (E/Z configuration) of the resulting alkene product. For example, the E2 elimination of diastereomers of 1-bromo-1,2-diphenylpropane yields different geometric isomers of the product alkene, demonstrating the high degree of stereochemical control inherent in the anti-elimination pathway. askthenerd.com Aromatic interactions, such as π-stacking, can also play a significant role in controlling the stereoselectivity of reactions by stabilizing certain transition states over others. nih.gov

Derivatization for Enhanced Reactivity and Specific Transformations

The carbonyl group of this compound is a key functional handle for a variety of derivatization reactions that can be used for both analytical identification and further synthetic transformations.

Ketones like this compound readily react with hydrazine (B178648) and its derivatives to form hydrazones, or with hydroxylamine (B1172632) to form oximes. wikipedia.orgwikipedia.org These reactions involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comyoutube.com

Hydrazone Formation : The reaction with hydrazine (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine) yields compounds with a C=N-NHR moiety. wikipedia.org Hydrazones are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the parent ketone. researchgate.net They also serve as important intermediates in synthetic reactions like the Wolff-Kishner reduction. wikipedia.org The rate of hydrazone formation is pH-dependent and can be accelerated by the presence of electron-withdrawing groups on the carbonyl compound. nih.gov

Oxime Formation : The condensation of a ketone with hydroxylamine (NH₂OH) produces a ketoxime, characterized by the R₂C=N-OH functional group. wikipedia.orgbyjus.com This reaction is also useful for the identification of ketones. arpgweb.com Oximes are more resistant to hydrolysis than the analogous hydrazones. wikipedia.org Furthermore, oximes are versatile synthetic intermediates; for example, they can be reduced to primary amines or undergo rearrangement reactions. byjus.com

The general schemes for these reactions are presented below:

| Reactant | Product Type | General Reaction |

| Hydrazine (or derivative) | Hydrazone | R₂C=O + H₂N-NHR' → R₂C=N-NHR' + H₂O |

| Hydroxylamine | Oxime | R₂C=O + H₂N-OH → R₂C=N-OH + H₂O |

While not a direct reaction of this compound itself, photochemical reactions of related cyclic ketones can lead to the formation of ketene (B1206846) intermediates. Ketenes are highly reactive species that can undergo various subsequent reactions, such as cycloadditions or additions of nucleophiles. The formation of these intermediates often proceeds via photochemical α-cleavage (Norrish Type I reaction) followed by rearrangement. This pathway provides a route to structurally diverse products that are not accessible through ground-state chemistry.

Reductive Amination : This powerful method transforms a carbonyl group into an amine. msu.rufrontiersin.org The reaction involves the initial formation of an imine or iminium ion intermediate by reacting the ketone with an amine (primary or secondary), which is then reduced in situ to the corresponding amine. msu.rumdpi.com This one-pot procedure is highly valuable in pharmaceutical synthesis due to its efficiency and broad applicability. frontiersin.orgnih.gov Common reducing agents include sodium borohydride (B1222165) derivatives like sodium triacetoxyborohydride (B8407120) [Na(BH(OAc)₃)] or catalytic hydrogenation. msu.rufrontiersin.org Applying this to this compound would allow for the synthesis of a wide range of substituted amines.

Alkoxime Formation : This reaction is analogous to oxime formation but uses an O-alkylhydroxylamine (H₂N-OR'). The product is an O-substituted oxime, also known as an alkoxime or oxime ether. These derivatives are important in medicinal chemistry and as intermediates in the synthesis of nitrogen-containing heterocycles. orgsyn.org

Mechanistic Elucidation through Kinetic Studies and Intermediate Characterization

Kinetic studies, which measure the rates of chemical reactions, and the direct observation and characterization of fleeting intermediates are pivotal in constructing a detailed reaction mechanism. For ketones like this compound, these investigations often focus on two primary areas: reactions involving the enol or enolate form and photochemical transformations initiated by the absorption of light.

Enolization Kinetics

The presence of abstractable protons on the carbon atom adjacent to the carbonyl group (the α-carbon) allows for the formation of enol or enolate intermediates. However, in the case of this compound, the α-carbon bearing the two phenyl groups lacks hydrogen atoms, precluding enolization at this position. The reactivity, therefore, is centered on the ethyl group on the other side of the carbonyl.

The formation of the enolate, typically achieved by treatment with a base, is a critical step in many reactions of ketones. The rate of this deprotonation is influenced by the steric environment around the α-hydrogen. For unsymmetrical ketones, the regioselectivity of enolate formation can be directed by the choice of the base and reaction conditions, leading to either the kinetic or thermodynamic enolate.

Kinetic Enolate: Favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. The kinetic enolate is formed by the removal of the most accessible α-proton, which is typically the least sterically hindered one.

Thermodynamic Enolate: Favored by smaller, non-hindered bases (like sodium ethoxide) at higher temperatures, allowing for equilibrium to be established. The thermodynamic enolate is the more substituted and, therefore, more stable enolate.

For this compound, the α'-carbon of the ethyl group is the only site for enolization. The rate of this process would be influenced by the steric bulk of the adjacent diphenylmethyl group.

Table 1: Factors Influencing Enolate Formation

| Factor | Condition Favoring Kinetic Enolate | Condition Favoring Thermodynamic Enolate | Relevance to this compound |

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, non-hindered (e.g., NaOEt) | The choice of base would control the rate of enolate formation at the α'-position. |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., 25 °C) | Temperature would affect the rate of enolate formation. |

| Solvent | Aprotic (e.g., THF) | Protic or aprotic | Solvent choice can influence base strength and enolate stability. |

Photochemical Reactivity: Norrish Type Reactions and Radical Intermediates

The photochemistry of ketones is a rich field for mechanistic studies, often involving the formation of highly reactive radical intermediates. Upon absorption of ultraviolet light, the carbonyl group of this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states are prone to characteristic cleavage reactions known as Norrish Type I and Type II reactions. wikipedia.org

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent α-carbon. wikipedia.org For this compound, two possible α-cleavage pathways exist:

Cleavage of the C-C bond between the carbonyl group and the diphenylmethyl group, yielding a 2,2-diphenylpropyl radical and an ethanoyl (acetyl) radical.

Cleavage of the C-C bond between the carbonyl group and the ethyl group, yielding a diphenylmethylcarbonyl radical and an ethyl radical.

The preference for one pathway over the other is determined by the relative stability of the resulting radicals. The diphenylmethyl radical is highly stabilized by resonance, making the first pathway likely to be significant.

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.org For this compound, a γ-hydrogen is available on the ethyl group. The resulting biradical can then undergo further reactions, such as cleavage to form an enol and an alkene (in this case, propene and 1,1-diphenylethen-2-ol), or cyclization to form a cyclobutanol (B46151) derivative.

Characterization of Intermediates

The direct observation and characterization of the short-lived intermediates in these reactions are crucial for confirming the proposed mechanisms. Advanced spectroscopic techniques are employed for this purpose.

Transient Absorption Spectroscopy (TAS): This technique allows for the detection and characterization of species with very short lifetimes (from femtoseconds to milliseconds). In the study of ketone photochemistry, TAS can be used to observe the excited singlet and triplet states of the ketone, as well as the radical intermediates formed upon α-cleavage. The absorption spectra of these transient species provide valuable information about their electronic structure.

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying species with unpaired electrons, such as radicals. libretexts.org In the context of the Norrish Type I reaction of this compound, ESR spectroscopy could be used to detect and characterize the diphenylmethyl and ethanoyl radicals. The hyperfine coupling constants observed in the ESR spectrum can provide detailed information about the structure and electron distribution of the radical intermediates.

Table 2: Spectroscopic Techniques for Intermediate Characterization

| Technique | Type of Intermediate Detected | Information Obtained |

| Transient Absorption Spectroscopy | Excited states (singlet, triplet), radicals, enols | Absorption spectra of transient species, lifetimes, reaction kinetics |

| Electron Spin Resonance Spectroscopy | Radical species | Structure, electron distribution, hyperfine coupling constants |

While a detailed mechanistic study with kinetic data and intermediate characterization specifically for this compound is not prominent in the literature, the established principles of ketone reactivity, particularly concerning enolization and photochemical Norrish reactions, provide a solid framework for understanding its chemical behavior. The steric hindrance imposed by the α,α-diphenyl substitution is expected to play a significant role in modulating the rates and outcomes of these fundamental organic reactions.

Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., ¹H, ¹³C NMR, HSQC)

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are foundational for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2,2-Diphenylpentan-3-one, the protons on the phenyl groups typically appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The ethyl group gives rise to a quartet for the methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and a triplet for the terminal methyl protons (CH₃). mnstate.edu The integration of these signals reveals the ratio of protons in different chemical environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule. weebly.com For this compound, distinct signals are expected for the carbonyl carbon, the quaternary carbon, the aromatic carbons, and the carbons of the ethyl group. The chemical shift of the carbonyl carbon is typically found downfield (around 200-210 ppm). pearson.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2-7.4 | 126-130 | Multiplet |

| Quaternary-C | - | ~60-70 | - |

| C=O | - | ~210 | - |

| -CH₂- | ~2.5 | ~35 | Quartet |

| -CH₃ | ~1.0 | ~8 | Triplet |

Two-Dimensional (2D) NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) provide correlations between directly bonded protons and carbons. nih.govnp-mrd.org An HSQC spectrum of this compound would show cross-peaks connecting the signals of the methylene protons to the corresponding carbon signal and the methyl protons to their carbon signal, confirming their connectivity. This technique is invaluable for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules. nih.gov

Quantitative NMR (qHNMR) for Mixture Analysis

Quantitative ¹H NMR (qHNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration. nih.gov This technique can be applied to analyze mixtures containing this compound, providing precise quantitative information without the need for identical reference compounds for each component. The accuracy of qNMR is dependent on factors like signal-to-noise ratio and proper experimental setup. nih.gov

Absolute Configuration Assignment (e.g., Mosher's Method)

For chiral molecules, determining the absolute configuration is crucial. While this compound itself is achiral, if a chiral center were introduced into the molecule (for example, by reduction of the ketone to a secondary alcohol), Mosher's method could be employed to determine the absolute configuration of the newly formed stereocenter. umn.edunih.govspringernature.com This method involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectra of these esters. umn.edunih.govspringernature.com The differences in chemical shifts (Δδ) of protons near the stereocenter in the two diastereomers allow for the assignment of the absolute configuration. nih.govmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. chromforum.orgresearchgate.netchromforum.org In a typical GC-MS analysis, the compound is first separated from other components in a mixture by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. chemguide.co.uklibretexts.org For this compound, this could lead to the formation of a benzoyl cation or other characteristic fragments. The presence of two peaks for a pure compound in GC-MS can sometimes be observed due to factors like stereoisomers or injection issues. chromforum.orgresearchgate.net

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 238 | [C₁₇H₁₈O]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [CH₃CH₂CO]⁺ (Propionyl cation) |

| 29 | [CH₃CH₂]⁺ (Ethyl cation) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comnih.govbibliotekanauki.pl This method is particularly useful for analyzing less volatile compounds or complex mixtures. nih.gov In LC-MS/MS analysis of this compound, the compound would first be separated by the LC column. Upon entering the mass spectrometer, a specific precursor ion (e.g., the molecular ion) is selected and fragmented, and the resulting product ions are analyzed. This two-stage mass analysis provides a high degree of specificity and can be used for both qualitative and quantitative analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₇H₁₈O), HRMS would yield a high-resolution mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. This precise mass is crucial for confirming the elemental formula and differentiating it from other potential isomers or isobaric compounds. The monoisotopic mass of this compound is 238.135765 g/mol . epa.gov

Specialized Ionization Techniques (e.g., Electrospray Ionization (ESI-MS), Atmospheric Pressure Photoionization (APPI-MS))

To enhance the ionization efficiency and sensitivity of detection for ketones like this compound, specialized ionization techniques are often employed.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. While ketones can be analyzed by ESI, their ionization efficiency can sometimes be modest. To improve detection, derivatization strategies are often coupled with ESI-MS. nih.govupenn.eduspectroscopyonline.com The use of pre-charged derivatizing agents can significantly enhance the ESI response. researchgate.net

Atmospheric Pressure Photoionization (APPI-MS): APPI is another soft ionization technique that is well-suited for nonpolar to moderately polar compounds. It has been successfully used for the analysis of aldehydes and ketones, often in conjunction with derivatization. nih.govutwente.nl APPI-MS can offer advantages over other techniques, such as reduced matrix effects and improved detection limits for certain analytes. nih.govnih.gov

Derivatization Strategies for Enhanced MS Detectability (e.g., Girard T Reagent, PFBHA, 2,4-DNPH)

Chemical derivatization is a common strategy to improve the analytical performance of mass spectrometry for ketones. This involves reacting the carbonyl group of this compound with a specific reagent to form a derivative with enhanced ionization efficiency, chromatographic properties, or mass spectrometric fragmentation behavior. nih.govnih.govresearchgate.net

Girard T Reagent: Girard's reagent T reacts with ketones to form hydrazones that carry a pre-charged quaternary ammonium (B1175870) group. nih.govmedchemexpress.commoleculardepot.com This permanent positive charge significantly enhances the ionization efficiency in positive-ion ESI-MS, leading to improved sensitivity. nih.govupenn.eduspectroscopyonline.comresearchgate.net The resulting derivatives are stable and can be readily analyzed by LC-MS. medchemexpress.com

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with ketones to form oxime derivatives. sigmaaldrich.comnih.gov These derivatives are highly electronegative due to the pentafluorobenzyl group, making them amenable to sensitive detection by gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI). researchgate.net PFBHA derivatization is a robust method for quantifying aldehydes and ketones in various matrices. sigmaaldrich.comcoresta.org The resulting oximes can often be separated into syn- and anti-isomers by GC. nih.gov

2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH): 2,4-DNPH is a widely used derivatizing agent for aldehydes and ketones. jst.go.jpresearchgate.net It reacts with the carbonyl group to form 2,4-dinitrophenylhydrazones, which are colored compounds that can be detected by UV-Vis spectrophotometry and are also amenable to analysis by LC-MS. jst.go.jplabrulez.com The derivatization with 2,4-DNPH is a well-established method for the analysis of carbonyl compounds. nih.govresearchgate.net

Table 1: Derivatization Reagents for MS Analysis of Ketones

| Derivatizing Reagent | Abbreviation | Reaction Product | Ionization Technique | Key Advantage |

| (Carboxymethyl)trimethylammonium chloride hydrazide | Girard T Reagent | Hydrazone with a quaternary ammonium group | ESI-MS (positive ion) | Introduces a permanent positive charge, enhancing sensitivity. nih.govresearchgate.netmedchemexpress.com |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Oxime | GC-MS (NCI) | Forms highly electronegative derivatives for sensitive detection. sigmaaldrich.comresearchgate.net |

| 2,4-Dinitrophenylhydrazine | 2,4-DNPH | Hydrazone | LC-MS, UV-Vis | Produces colored derivatives detectable by UV-Vis and amenable to MS. jst.go.jpresearchgate.net |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In the FTIR spectrum of this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the ketone group. This peak typically appears in the region of 1715 cm⁻¹. vaia.com The exact position can be influenced by the electronic effects of the adjacent diphenylmethyl and ethyl groups. In addition to the carbonyl stretch, the spectrum would also exhibit characteristic absorptions for C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations from the phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the phenyl rings and the n → π* transition of the carbonyl group. physchemres.org The phenyl rings will give rise to strong absorptions in the UV region. The n → π* transition of the ketone is typically weaker and appears at a longer wavelength. researchgate.netnih.gov The solvent used can influence the position of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular structure and provide insight into the conformational preferences of the molecule in the solid state, including the orientation of the phenyl rings and the ethyl group relative to the carbonyl moiety. This technique has been successfully applied to determine the crystal structures of other complex organic molecules, including synthetic cathinones. nih.gov

Analysis of Molecular Conformation and Crystal Packing

In the solid state, molecules of related compounds often pack in arrangements that are influenced by weak intermolecular forces. researchgate.net For example, the crystal packing of some compounds is controlled by C–H···π interactions, forming specific packing motifs. researchgate.net The study of different conformers, or rotamers, can be achieved through quantum chemical modeling, which can predict the most stable molecular shapes and the energy barriers between them. mdpi.com In some cases, two distinct molecular conformations can co-exist within the same crystal lattice. mdpi.com

The conformation of the piperidine (B6355638) ring in related structures can adopt, for instance, a twist-boat conformation. nih.gov The relative orientation of the phenyl rings is also a significant conformational feature. nih.gov

Table 1: Conformational and Packing Features of Structurally Related Compounds

| Feature | Observation in Analogous Compounds | Potential Implication for this compound |

| Dihedral Angles | Dihedral angles between phenyl groups and the main molecular plane can vary significantly. researchgate.net | The orientation of the two phenyl groups relative to the pentanone backbone will define its shape. |

| Crystal Packing | Packing can be dictated by weak interactions like C–H···π and π···π stacking. researchgate.net | Similar interactions are likely to govern the crystal structure of this compound. |

| Conformational Isomers | Existence of multiple stable conformers (rotamers) is possible. mdpi.com | This compound may exist in different conformations in solution and the solid state. |

| Ring Pucker | Heterocyclic rings in related molecules can adopt non-planar conformations like twist-boat. nih.gov | Not directly applicable, but highlights the importance of non-planar geometries. |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The non-covalent interactions between molecules of this compound are critical for its physical properties and crystal packing. These interactions, though weaker than covalent bonds, collectively play a significant role.

Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donors (like O-H or N-H), its carbonyl oxygen can act as a hydrogen bond acceptor. chegg.com In the presence of suitable donor molecules, intermolecular hydrogen bonds can be formed. In the solid state of related compounds, C–H···O hydrogen bonds are observed, where a weakly acidic C-H group interacts with the carbonyl oxygen. researchgate.net Intramolecular hydrogen bonds are also a possibility in molecules with appropriate functional groups in close proximity. libretexts.org

C-H...π Interactions: These are a type of weak molecular force where a C-H bond acts as a weak acid and interacts with the electron-rich π system of an aromatic ring. wikipedia.org In molecules containing phenyl groups, such as this compound, both intramolecular and intermolecular C-H...π interactions can occur. nih.govrsc.org These interactions can significantly influence molecular conformation and crystal packing. researchgate.netucl.ac.uk For example, an edge-to-face arrangement of aromatic rings is a common motif stabilized by C-H...π interactions. rsc.org The strength of these interactions is generally in the range of 0.5 to 2.5 kJ/mol. ucl.ac.uk

π-π Stacking: Aromatic rings can interact with each other through π-π stacking, which can be in a face-to-face or offset arrangement. wikipedia.org This type of interaction is also expected to play a role in the crystal packing of this compound. researchgate.net

Table 2: Types of Intermolecular Interactions Potentially Present in this compound

| Interaction Type | Description | Potential Role in this compound |

| C–H···O Hydrogen Bonding | Interaction between a C-H bond and the carbonyl oxygen. | Can influence crystal packing by linking molecules together. researchgate.net |

| C-H...π Interactions | A C-H bond interacts with the π-electron cloud of a phenyl ring. | Can stabilize specific molecular conformations and influence crystal packing. nih.govrsc.org |

| π-π Stacking | Interaction between the π-systems of two aromatic rings. | Contributes to the overall stability of the crystal lattice. researchgate.net |

| Dipole-Dipole Interactions | Electrostatic interaction between the permanent dipoles of molecules. libretexts.org | The polar carbonyl group will lead to dipole-dipole interactions, affecting physical properties like boiling point. |

| Van der Waals Forces | Weak, non-specific attractions between molecules. libretexts.org | Present in all molecules and contribute to the overall intermolecular forces. |

Advanced Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of ketones. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For ketones like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The retention of the compound is primarily governed by its hydrophobicity.

UPLC is a more recent development that uses smaller particle sizes (<2 µm) in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.comresearchgate.net This technique has been successfully applied to the analysis of a wide range of compounds, including those with structures analogous to this compound. waters.comnih.gov

Table 3: Typical HPLC/UPLC Parameters for Ketone Analysis

| Parameter | Typical Conditions for Ketone Analysis |

| Column | Reversed-phase (e.g., C18, Phenyl) sielc.comwaters.comwaters.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., formic acid, phosphoric acid) sielc.comsielc.comresearchgate.net |

| Detection | UV/Vis (typically around 240-360 nm for derivatized ketones) nih.govauroraprosci.com |

| Flow Rate | 0.2 - 1.0 mL/min for UPLC, 0.5 - 2.0 mL/min for HPLC mdpi.com |

| Temperature | Often controlled, e.g., 30-40 °C waters.comauroraprosci.com |

Pre-column and Post-column Derivatization for Chromatographic Analysis

To enhance the detectability and chromatographic properties of ketones like this compound, derivatization techniques are often employed. This involves chemically modifying the analyte before or after it passes through the HPLC column.

Pre-column Derivatization: This is the more common approach where the derivatization reaction is carried out before injecting the sample into the HPLC system. researchgate.net A key advantage is that it can improve the stability of the analyte and its separation characteristics. A widely used derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH). waters.comauroraprosci.comyorku.ca DNPH reacts with the carbonyl group to form a stable hydrazone derivative that has a strong chromophore, allowing for sensitive UV detection at around 360 nm. auroraprosci.com Other reagents like p-nitrobenzene diazonium fluoroborate have also been used for the pre-column derivatization of ketones. nih.govscience.gov

Post-column Derivatization: In this technique, the derivatizing reagent is added to the column effluent, and the reaction occurs in a reactor placed between the column and the detector. pickeringlabs.comnih.gov This method is useful when the derivatives are unstable or when the derivatization reaction is not compatible with the separation conditions. pickeringlabs.com Post-column derivatization can increase both the sensitivity and selectivity of the analysis. pickeringlabs.com The reaction system typically involves a pump to deliver the reagent, a mixing tee, and a reaction coil which may be heated to accelerate the reaction. pickeringlabs.comnih.gov

Table 4: Common Derivatization Reagents for Ketones in HPLC

| Reagent | Derivatization Type | Detection Method | Comments |

| 2,4-Dinitrophenylhydrazine (DNPH) | Pre-column | UV (around 360 nm) | Most common reagent for aldehydes and ketones. waters.comauroraprosci.comyorku.ca |

| p-Nitrobenzene diazonium fluoroborate | Pre-column | UV (around 380 nm) | Used for the determination of ketone bodies. nih.govscience.gov |

| Fluorescamine | Pre-column | Fluorescence | Used for primary amines, but can be adapted for ketones after conversion. science.gov |

| Ninhydrin | Post-column | UV/Vis or Fluorescence | Primarily for amino acids, but illustrates the post-column approach. researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a framework to predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 2,2-Diphenylpentan-3-one, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Furthermore, a conformational analysis would be necessary to identify the various spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. This is particularly relevant for this compound due to the rotational freedom of the two phenyl groups and the ethyl group attached to the carbonyl carbon. Such an analysis would reveal the relative energies of different conformers and the energy barriers between them, providing insight into the molecule's flexibility and the most populated conformations at a given temperature. However, no specific studies detailing the optimized geometry or conformational landscape of this compound have been found.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory (e.g., HOMO-LUMO Energy Levels)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A DFT calculation for this compound would provide the energies of these orbitals and the HOMO-LUMO gap. This information would be invaluable for predicting its behavior in chemical reactions. For instance, a small HOMO-LUMO gap often suggests higher reactivity. To date, no published data on the HOMO-LUMO energy levels of this compound is available.

Spectroscopic Property Prediction and Comparison with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimentally obtained data to validate the computational model and to aid in the assignment of experimental signals. For this compound, predicting its vibrational frequencies (IR spectrum) and chemical shifts (NMR spectrum) would provide a theoretical fingerprint of the molecule. No such predictive studies or comparisons with experimental spectra for this compound have been reported in the literature.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Analysis of Bonding Characteristics and Charge Transfer

QTAIM is a theoretical framework that allows for the analysis of the electron density to define atomic properties and the nature of chemical bonds. By analyzing the topology of the electron density, one can characterize bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions.

NBO analysis, on the other hand, provides a description of the bonding in terms of localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. It is particularly useful for quantifying charge transfer interactions between filled and empty orbitals, which can provide insight into hyperconjugative and steric effects.

For this compound, QTAIM and NBO analyses would offer a detailed picture of the bonding within the molecule, including the nature of the C=O bond and the interactions between the phenyl rings and the rest of the molecule. These analyses could also quantify the distribution of electron density and identify any significant intramolecular charge transfer. Currently, no QTAIM or NBO studies have been published for this compound.

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties, such as its physical state, melting point, and boiling point. Computational methods can be used to model and quantify these intermolecular interactions, which include van der Waals forces, dipole-dipole interactions, and potentially C-H···π interactions involving the phenyl rings. Such an analysis would provide insights into the packing of the molecules in the solid state and their behavior in solution. However, the scientific literature lacks any computational studies focused on the intermolecular interactions of this compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprints

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, a unique three-dimensional surface is generated for each molecule. This surface is colored to represent the nature and strength of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the key interactions that govern its crystal packing. The surface is typically mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, while blue regions represent weaker, longer-range interactions.

Complementing the 3D surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots are histograms of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface. Different types of interactions have characteristic appearances on these plots. For a molecule like this compound, which contains phenyl rings and a ketone group, one would expect to observe contributions from various interactions.

A hypothetical breakdown of intermolecular contacts for this compound, based on its structure, might be summarized in the following table. The percentages represent the relative contribution of each type of interaction to the total Hirshfeld surface area.

| Interaction Type | Contributing Atoms | Expected Percentage Contribution |

| H···H | Hydrogen···Hydrogen | > 50% |

| C···H/H···C | Carbon···Hydrogen | 20-30% |

| O···H/H···O | Oxygen···Hydrogen | 5-15% |

| C···C | Carbon···Carbon (π-π stacking) | < 5% |

These percentages are estimations based on analyses of similar organic molecules. The high abundance of hydrogen atoms would likely make H···H contacts the most significant contributor to the crystal packing. The presence of phenyl rings would give rise to C···H and potential C···C (π-π stacking) interactions, while the carbonyl oxygen would be a key participant in O···H hydrogen bonds.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a technique based on quantum chemical calculations that visualizes and characterizes non-covalent interactions (NCIs) in molecular systems. uss.clresearchgate.netnih.govchemtools.org It identifies regions of low electron density and low reduced density gradient, which are indicative of NCIs.

An RDG analysis of this compound would generate 3D isosurfaces that are color-coded to distinguish between different types of interactions:

Blue regions would signify strong, attractive interactions, such as hydrogen bonds involving the carbonyl oxygen.

Green regions would indicate weaker van der Waals interactions, which would be prevalent between the phenyl rings.

Red regions would denote steric repulsion or non-bonded overlap, likely occurring in sterically crowded areas of the molecule.

This analysis would provide a detailed map of the non-covalent forces that stabilize the molecular conformation and mediate its interactions with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of a molecule, including its conformational changes, flexibility, and interactions with its environment.

For this compound, an MD simulation would allow for the exploration of its conformational landscape. The two phenyl groups and the pentanone chain have multiple rotational degrees of freedom, and a simulation could reveal the preferred orientations and the energy barriers between different conformers. Key insights from an MD simulation would include:

The flexibility of the pentanone backbone.

The rotational dynamics of the phenyl groups.

The stability of any intramolecular interactions.

The behavior of the molecule in different solvent environments.

These simulations provide a bridge between the static picture from crystal structure analysis and the dynamic reality of molecules in solution or at finite temperatures.

Prediction of Optical and Nonlinear Optical (NLO) Properties

Computational quantum chemistry can be used to predict the optical and nonlinear optical (NLO) properties of molecules. nih.govnih.gov These properties are determined by how the electron cloud of a molecule responds to an applied electric field, such as that from a light wave. NLO materials are of great interest for applications in optoelectronics and photonics.

For this compound, theoretical calculations could be performed to determine key NLO parameters. The presence of delocalized π-electrons in the two phenyl rings suggests that this molecule could exhibit NLO activity. The key properties that would be calculated are:

Polarizability (α): A measure of the ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

A hypothetical table of calculated NLO properties for this compound is presented below. The values are illustrative and would need to be determined by specific quantum chemical calculations (e.g., using Density Functional Theory).

| Property | Symbol | Hypothetical Value (a.u.) |

| Dipole Moment | μ | ~2-4 |

| Average Polarizability | <α> | ~200-300 |

| First Hyperpolarizability | βtot | ~100-500 |

| Second Hyperpolarizability | γ | ~1x104 - 5x104 |

The magnitude of these properties, particularly the hyperpolarizabilities, would indicate the potential of this compound as an NLO material. The presence of the electron-withdrawing ketone group in conjugation with the phenyl rings could enhance these properties.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Synthetic Intermediate for the Construction of Complex Molecular Architectures

The utility of 2,2-diphenylpentan-3-one as a synthetic intermediate stems from the reactivity of its ketone carbonyl group and the adjacent carbon atoms. Ketones are fundamental building blocks in organic chemistry, and methods for their synthesis are well-established. For instance, the diphenylphosphinoyl group can be used to mediate the synthesis of various ketones, which are then dephosphinoylated to yield the final product. rsc.orgnih.gov This highlights the importance of the ketone moiety in synthetic strategies.

The structure of this compound offers several handles for elaboration into more complex molecules:

Enolate Formation: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon of the ethyl group) can be removed by a base to form an enolate. This nucleophilic intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in reactions such as alkylations and aldol (B89426) condensations to form new carbon-carbon bonds.

Stereochemical Influence: The significant steric bulk of the adjacent diphenylmethyl group would heavily influence the trajectory of incoming reagents, potentially affording a high degree of stereocontrol in these reactions. This is crucial for the synthesis of complex, stereochemically-defined target molecules.

Grignard and Organolithium Reactions: The carbonyl carbon is electrophilic and can be attacked by nucleophiles like Grignard reagents or organolithium compounds to produce tertiary alcohols, further increasing molecular complexity.

The combination of these reactive pathways makes this compound a potentially valuable intermediate for assembling intricate molecular frameworks where precise spatial arrangement of substituents is required.

Precursor for Diverse Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgnih.gov These materials are of immense interest for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The properties of a MOF are dictated by the geometry and functionality of its constituent metal and organic linker components.

For this compound to serve as a precursor for an organic framework, it would first need to be chemically modified to incorporate coordinating groups, such as carboxylates or nitrogen-containing heterocycles, which can bind to metal centers. This can be achieved by functionalizing the two phenyl rings. The resulting ligand would possess a distinct three-dimensional, non-planar structure.

When used as a linker in MOF synthesis, this tailored precursor could lead to frameworks with unique properties:

Complex Topologies: The inherent twist of the biphenyl (B1667301) groups and the steric bulk of the core structure could prevent simple, dense packing, instead promoting the formation of complex, interpenetrated, or open framework topologies. nih.gov

Tailored Porosity: The size and shape of the pores within the resulting MOF would be directly influenced by the dimensions of the this compound-derived linker, allowing for the design of materials with specific guest molecule affinities.